molecular formula C3H4ClF2NO2S B2742829 3,3-Difluoroazetidine-1-sulfonyl chloride CAS No. 679433-03-5

3,3-Difluoroazetidine-1-sulfonyl chloride

Cat. No.: B2742829
CAS No.: 679433-03-5
M. Wt: 191.58
InChI Key: CCXFTUSMDRIHER-UHFFFAOYSA-N
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Description

3,3-Difluoroazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClF2NO2S and a molecular weight of 191.59 g/mol . This compound is characterized by the presence of a difluoroazetidine ring and a sulfonyl chloride group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoroazetidine-1-sulfonyl chloride typically involves the reaction of 3,3-difluoroazetidine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Mechanism of Action

The mechanism of action of 3,3-Difluoroazetidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoroazetidine-1-sulfonyl chloride is unique due to the presence of both the difluoroazetidine ring and the sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various chemical and industrial applications .

Properties

IUPAC Name

3,3-difluoroazetidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF2NO2S/c4-10(8,9)7-1-3(5,6)2-7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXFTUSMDRIHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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